2,2-Dimethyl-1-(1-oxa-4-azaspiro[5.5]undecan-4-yl)propan-1-one
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Overview
Description
2,2-Dimethyl-1-(1-oxa-4-azaspiro[5.5]undecan-4-yl)propan-1-one is a spirocyclic compound characterized by a unique structural framework. This compound features a spiro[5.5]undecane core, which includes both an oxygen and nitrogen atom within the ring system. Such spirocyclic structures are of significant interest in medicinal chemistry due to their potential biological activities and structural rigidity, which can enhance the pharmacokinetic properties of drug candidates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-(1-oxa-4-azaspiro[5.5]undecan-4-yl)propan-1-one typically involves multi-step organic synthesis. One common method starts with the formation of the spirocyclic core through a Prins cyclization reaction. This reaction involves the cyclization of a suitable diol with an aldehyde in the presence of an acid catalyst, leading to the formation of the spirocyclic ring system .
Another approach involves the use of olefin metathesis reactions, where a Grubbs catalyst facilitates the formation of the spirocyclic structure. This method, while effective, can be complex and costly due to the need for specialized catalysts and reaction conditions .
Industrial Production Methods
Industrial production of this compound may leverage more scalable and cost-effective methods, such as continuous flow synthesis. This technique allows for the efficient production of spirocyclic compounds by optimizing reaction conditions and minimizing the need for extensive purification steps. The use of automated systems can further enhance the reproducibility and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1-(1-oxa-4-azaspiro[5.5]undecan-4-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups within the molecule. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce new substituents into the spirocyclic framework.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility for further chemical modifications .
Scientific Research Applications
2,2-Dimethyl-1-(1-oxa-4-azaspiro[5.5]undecan-4-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1-(1-oxa-4-azaspiro[5.5]undecan-4-yl)propan-1-one involves its interaction with specific molecular targets. The spirocyclic structure allows for high binding affinity to certain enzymes or receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways by modulating the activity of key proteins involved in signal transduction or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: Shares a similar spirocyclic core but differs in the substitution pattern.
2-Azaspiro[3.4]octane: Another spirocyclic compound with a smaller ring system.
1-Oxa-4-azaspiro[5.5]decane: Similar structure but with different ring sizes and substituents.
Uniqueness
2,2-Dimethyl-1-(1-oxa-4-azaspiro[5.5]undecan-4-yl)propan-1-one is unique due to its specific substitution pattern and the presence of both oxygen and nitrogen atoms within the spirocyclic ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2,2-dimethyl-1-(1-oxa-4-azaspiro[5.5]undecan-4-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO2/c1-13(2,3)12(16)15-9-10-17-14(11-15)7-5-4-6-8-14/h4-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPRUNOXAHWKSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCOC2(C1)CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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